REACTION_SMILES
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[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[F:1][c:2]1[c:3]2[c:8]([cH:9][cH:10][cH:11]1)[CH:7]([OH:12])[CH:6]([CH2:13][CH2:14][N:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)[CH2:5][CH2:4]2.[c:20]1([CH3:21])[cH:22][cH:23][c:24]([S:25]([OH:26])(=[O:27])=[O:28])[cH:29][cH:30]1>>[F:1][c:2]1[c:3]2[c:8]([cH:9][cH:10][cH:11]1)[CH:7]=[C:6]([CH2:13][CH2:14][N:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)[CH2:5][CH2:4]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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OC1c2cccc(F)c2CCC1CCN1CCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1c2cccc(F)c2CCC1CCN1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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Fc1cccc2c1CCC(CCN1CCCC1)=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |